Chromatographic Resolution and Relative Retention Time: Impurity D vs. Bromhexine API and Co-impurities in the EP/BP Validated HPLC Method
In the compendial HPLC method prescribed by the European Pharmacopoeia (Ph Eur monograph 0706) for Bromhexine Hydrochloride related substances testing, Impurity D (this compound) exhibits a relative retention time (RRT) of approximately 0.5 with reference to Bromhexine (retention time about 11 minutes), compared to RRT values of 0.1 for Impurity A, 0.2 for Impurity B, and 0.4 for Impurity C [1]. The system suitability criterion requires a minimum resolution of 12.0 between the peaks of Impurity C and Bromhexine; this high-resolution demand underscores the critical need for an authentic, well-characterized Impurity D standard to accurately identify and quantify this later-eluting monobromo impurity, since co-elution or misidentification with Impurity C (RRT 0.4) would compromise the analytical validity of the entire related substances test [2]. The acceptance limit for any single unspecified impurity is 0.2%, and the disregard limit is 0.05%, meaning that accurate peak identification and integration of Impurity D in the 0.05–0.2% range is essential for batch release decisions [3].
| Evidence Dimension | Relative retention time (RRT) in compendial HPLC method |
|---|---|
| Target Compound Data | RRT = 0.5 (Impurity D, this compound) |
| Comparator Or Baseline | Impurity A RRT 0.1; Impurity B RRT 0.2; Impurity C RRT 0.4; Bromhexine API RRT 1.0 (retention time ~11 min) |
| Quantified Difference | Impurity D elutes 2.5× later than Impurity A, 2.5× later than Impurity B, and 1.25× later than Impurity C; resolution between Impurity C and Bromhexine ≥12.0 |
| Conditions | Column: 0.12 m × 4.6 mm; mobile phase: 20:80 mixture of pH 7.0 phosphate buffer (with triethylamine) and acetonitrile; flow rate 1.0 mL/min; detection UV at 248 nm; injection volume 10 µL |
Why This Matters
A procurement decision based solely on compound class or bromination status will fail compendial system suitability if the standard does not match the exact RRT 0.5 and chromatographic behavior of Impurity D, risking OOS results and regulatory non-compliance.
- [1] British Pharmacopoeia 2013 Online. Bromhexine Hydrochloride Monograph. Ph Eur monograph 0706. Related substances – Relative retention: impurity A about 0.1, impurity B about 0.2, impurity C about 0.4, impurity D about 0.5. View Source
- [2] British Pharmacopoeia 2013 Online. Bromhexine Hydrochloride Monograph. Ph Eur monograph 0706. System suitability: resolution minimum 12.0 between peaks due to impurity C and bromhexine. View Source
- [3] British Pharmacopoeia 2013 Online. Bromhexine Hydrochloride Monograph. Ph Eur monograph 0706. Limits: any impurity not more than 0.2%; disregard limit 0.05%. View Source
